2-Methylhexane

Description

Significance of 2-Methylhexane (B165397) as a Branched Alkane Model

The primary significance of this compound in research lies in its role as a model for branched alkanes, or iso-alkanes. chemicalbook.comsigmaaldrich.com The branching in its structure has profound effects on its properties, such as lowering its melting and boiling points compared to n-heptane. wikipedia.org Within a group of isomers, those with more branches tend to ignite more readily and combust more completely. wikipedia.org This makes this compound a valuable subject in studies related to iso-alkane oxidation, vapor-liquid phase equilibria of heptane (B126788) isomers, and catalytic cracking. chemicalbook.comscientificlabs.co.uk

Research into the combustion of branched alkanes is critical as they are major components of conventional and alternative fuels, including diesel, jet fuel, and biofuels. osti.gov Studies on this compound help elucidate the fundamental combustion properties of singly methylated iso-alkanes. researchgate.net For instance, the octane (B31449) number of this compound (RON = 42, MON = 46) is significantly higher than that of n-heptane (RON = 0, MON = 0), demonstrating how hydroisomerization can improve fuel quality with minimal yield loss. taylorandfrancis.com

The table below compares key physical properties of this compound with its straight-chain isomer, n-heptane, illustrating the impact of molecular branching.

| Property | This compound | n-Heptane |

|---|---|---|

| Molecular Formula | C₇H₁₆ | C₇H₁₆ |

| Molecular Weight | 100.20 g/mol | 100.20 g/mol |

| Boiling Point | 90 °C sigmaaldrich.com | 98.4 °C |

| Melting Point | -118 °C sigmaaldrich.com | -90.6 °C |

| Density | 0.679 g/mL at 25 °C sigmaaldrich.com | 0.684 g/mL at 20 °C |

| Research Octane Number (RON) | 42 taylorandfrancis.com | 0 taylorandfrancis.com |

Interdisciplinary Relevance in Contemporary Chemical Science

The utility of this compound as a model compound extends across multiple disciplines. In atmospheric chemistry, it is studied to understand the photooxidation of volatile organic compounds (VOCs). chemicalbook.com Research has determined a photooxidation reaction rate constant of 6.80 x 10⁻¹² cm³/molecule·sec with OH radicals, leading to an atmospheric half-life of about 25 hours. chemicalbook.com

In combustion science, detailed studies on the oxidation and ignition of this compound provide crucial data for developing kinetic models of real fuels. osti.govresearchgate.net As a component of gasoline and diesel exhaust, understanding its combustion pathways is essential for engine efficiency and emission control. chemicalbook.comosti.gov For example, this compound has a lower autoignition temperature compared to n-heptane, which is a characteristic of branched alkanes. wikipedia.org

In environmental science and materials science, this compound is relevant as a solvent and a component of petroleum-based contaminants. wikipedia.orgtaylorandfrancis.com It is insoluble in water but soluble in many organic solvents like alcohols and ether. wikipedia.org Its partitioning behavior between air, water, and soil is important for environmental fate modeling. taylorandfrancis.com Furthermore, recent first-principles studies have explored the potential of novel nanomaterials, such as cubic silicane nanosheets, for adsorbing methylhexane molecules, indicating its use in developing new materials for environmental remediation. taylorandfrancis.com

The following table summarizes key physicochemical properties of this compound relevant to its interdisciplinary applications.

| Property | Value |

|---|---|

| CAS Number | 591-76-4 sigmaaldrich.com |

| Vapor Pressure | 2.27 psi (66 mmHg) at 25 °C sigmaaldrich.comnih.gov |

| Refractive Index | 1.384 at 20°C sigmaaldrich.com |

| Flash Point | -1 °C (closed cup) sigmaaldrich.com |

| Autoignition Temperature | 280 °C (536 °F) sigmaaldrich.com |

| Explosive Limits in Air | 1-7% chemicalbook.com |

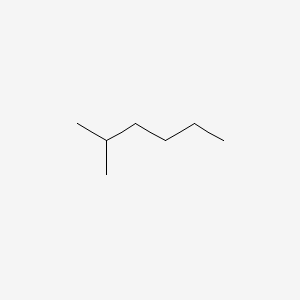

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDHCNNESPLIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052256 | |

| Record name | 2-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Hexane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °C | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-18 °C c.c. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.68 | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

66.0 [mmHg], Vapor pressure, kPa at 14.9 °C: 5.3 | |

| Record name | 2-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

591-76-4, 31394-54-4 | |

| Record name | 2-Methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031394544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoheptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI4679P2SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-118 °C | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 2 Methylhexane

Isomerization of Linear Alkane Precursors

Catalytic Isomerization of n-Heptane

Reaction Mechanism Studies of Carbocation Rearrangements

The isomerization of n-hexane to 2-methylhexane (B165397) proceeds via a carbocation mechanism tandfonline.commdpi.comrdd.edu.iqosti.govberkeley.edutandfonline.comacs.orgcore.ac.uk. The proposed mechanism involves several key steps:

Dehydrogenation: The n-hexane molecule is first dehydrogenated on the metallic sites of the catalyst to form an olefin intermediate, likely a hexene tandfonline.commdpi.comntu.ac.ukrdd.edu.iq.

Protonation/Carbocation Formation: The olefin intermediate then adsorbs onto an acidic site (Brønsted or Lewis acid) on the support, where it is protonated to form a carbocation tandfonline.commdpi.comntu.ac.ukrdd.edu.iqosti.govberkeley.edutandfonline.comacs.org. For n-hexane, this would involve the formation of a hexyl carbocation.

Skeletal Rearrangement: The carbocation intermediate undergoes skeletal rearrangements, primarily through hydride shifts and alkyl shifts, to form more branched carbocations tandfonline.commdpi.comberkeley.edutandfonline.comacs.org. For instance, a secondary carbocation can rearrange to a tertiary carbocation, which is more stable, leading to branched isomers like 2-methylpentyl carbocation.

Deprotonation/Hydrogenation: The rearranged carbocation can either abstract a hydride ion from another alkane molecule to form a branched alkane and a new carbocation (chain propagation) or be deprotonated to form an iso-olefin tandfonline.commdpi.comrdd.edu.iqtandfonline.comacs.org. The iso-olefin is then rapidly hydrogenated on the metallic sites to yield the final iso-alkane product, such as this compound tandfonline.commdpi.comntu.ac.ukrdd.edu.iq.

The formation of primary methylhexane isomers (2-methylpentane and 3-methylpentane) is generally favored over more highly branched isomers like dimethylbutanes at lower conversions rsc.orgntu.ac.ukcore.ac.ukacs.org. The specific pathway and product distribution are influenced by factors such as catalyst acidity, pore structure, and reaction conditions rsc.orgberkeley.eduacs.orgresearchgate.netrsc.orgresearchgate.netrsc.org. For example, the rate of formation of this compound from n-hexane can be influenced by the stability of the intermediate carbocations and the ease with which they undergo rearrangement core.ac.uk.

Process Optimization and Yield Enhancement Strategies

Optimizing the isomerization process for this compound production involves fine-tuning several parameters:

Catalyst Design: The choice of support material (e.g., zeolites like ZSM-22, ZSM-48, or modified alumina) and the dispersion of the noble metal (e.g., platinum) significantly impact activity and selectivity mdpi.comrsc.orgntu.ac.ukberkeley.eduacs.orgacs.orgresearchgate.netrsc.orgresearchgate.netrsc.orgcjcatal.comut.ac.irntnu.nodicp.ac.cn. Hierarchical zeolites with tailored pore structures can enhance mass transport and active site accessibility, leading to improved performance acs.orgresearchgate.net. Modifying acidity, for instance by adding chlorine to alumina (B75360) or using sulfated zirconia, can also boost isomerization activity core.ac.ukcjcatal.comut.ac.irntnu.nontnu.nolookchem.com.

Reaction Conditions:

Temperature: Lower temperatures thermodynamically favor the formation of highly branched isomers, including this compound. However, higher temperatures are required to activate the relatively unreactive alkanes and increase reaction rates tandfonline.comresearchgate.netntnu.notandfonline.com. A balance is typically sought, often in the range of 150-250 °C, depending on the catalyst system cjcatal.comut.ac.irntnu.notandfonline.com.

Pressure: While pressure has a lesser effect on the equilibrium conversion, it is crucial for maintaining the hydrogen atmosphere necessary for catalyst stability and preventing side reactions tandfonline.comscribd.com. Total pressures around 1-3 MPa are common cjcatal.comut.ac.irntnu.no.

Hydrogen-to-Hydrocarbon Ratio (H₂/HC): A sufficient hydrogen partial pressure is vital to suppress coke formation and cracking by hydrogenating reactive intermediates tandfonline.commdpi.comut.ac.irntnu.noscribd.com.

Liquid Hourly Space Velocity (LHSV): Lower LHSV (longer contact time) generally leads to higher conversion but can also increase the extent of cracking and coke formation. Optimizing LHSV is key to maximizing the yield of desired isomers while minimizing byproducts ut.ac.irtandfonline.com.

Feedstock Purity: Feedstock purity is critical, as sulfur and water can poison the metallic and acidic sites of bifunctional catalysts, leading to deactivation ntnu.noscribd.comgoogle.comacs.org.

Challenges in Catalytic Isomerization: Coke Formation and Equilibrium Limitations

Two significant challenges in catalytic isomerization processes are catalyst deactivation due to coke formation and thermodynamic equilibrium limitations.

Coke Formation: Carbonaceous deposits, or "coke," form on the catalyst surface through the polymerization and condensation of unsaturated hydrocarbons and reaction intermediates tandfonline.comgoogle.comwhiterose.ac.ukmpg.dersc.org. This coke deposition blocks active sites, reduces pore accessibility, and leads to a loss of catalytic activity and selectivity over time tandfonline.comgoogle.comwhiterose.ac.ukmpg.dersc.org. Strategies to mitigate coke formation include maintaining an adequate hydrogen partial pressure, optimizing reaction temperature, and developing catalysts with improved resistance to coking tandfonline.comgoogle.comwhiterose.ac.ukmpg.dersc.org.

Equilibrium Limitations: Isomerization reactions are reversible and slightly exothermic tandfonline.comscribd.com. Thermodynamic equilibrium dictates the maximum achievable conversion to branched isomers at a given temperature. At higher temperatures, the equilibrium shifts towards the less branched (linear) isomers, limiting the yield of this compound tandfonline.comresearchgate.netntnu.noscribd.com. Achieving high yields often requires operating at lower temperatures, which necessitates highly active catalysts to overcome slower reaction rates ntnu.noscribd.com.

Emerging Isomerization Technologies

While bifunctional acid-metal catalysts dominate industrial isomerization, research is exploring alternative and complementary technologies.

Photocatalytic Isomerization Processes

Photocatalysis utilizes light energy to drive chemical reactions, potentially offering milder reaction conditions. Research into the photocatalytic isomerization of hydrocarbons is an emerging field. While studies primarily focus on alkene isomerization (e.g., carbon-carbon double bond isomerization) using photocatalysts like tungstophosphate acids jelsciences.com, the application to alkane isomerization, such as converting n-hexane to this compound, is less explored but represents a potential avenue for future development. The direct photocatalytic isomerization of saturated alkanes is significantly more challenging due to the inertness of C-H bonds.

Biocatalytic Routes Involving Enzymatic Systems

Biocatalysis employs enzymes to catalyze chemical transformations. While enzymes are highly selective and operate under mild conditions, their application to the direct skeletal isomerization of simple alkanes like n-hexane to this compound is not yet established in industrial practice. Research in biocatalysis is more advanced in areas like C-H activation and functionalization of alkanes, often requiring specific enzyme engineering or co-factor systems. The development of enzymes capable of directly isomerizing alkanes efficiently and selectively remains an active area of research, potentially offering highly specific routes with reduced byproducts compared to traditional thermocatalytic methods.

Derivatization Pathways for Targeted Synthesis

The transformation of this compound into more complex or functionalized molecules is crucial for understanding hydrocarbon reactivity and for synthetic applications. Two primary methods for achieving this are radical halogenation and oxidation.

Radical Substitution Reactions with Halogens under UV Irradiation

Alkanes, including this compound, can undergo substitution reactions with halogens (primarily chlorine and bromine) when initiated by ultraviolet (UV) light or heat. This process proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps byjus.comlibretexts.orgmasterorganicchemistry.comucr.edu.

The mechanism begins with the initiation step, where UV light causes homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (Cl•) byjus.comlibretexts.org. In the propagation steps, a halogen radical abstracts a hydrogen atom from this compound, forming an alkyl radical and hydrogen halide (e.g., HCl) byjus.comlibretexts.orguky.edu. The resulting alkyl radical then reacts with another halogen molecule, abstracting a halogen atom to form the alkyl halide product and regenerating a halogen radical, thus continuing the chain byjus.comlibretexts.orguky.edu. Termination occurs when two radicals combine, ending the chain reaction byjus.comlibretexts.org.

A critical aspect of this reaction is selectivity . The relative stability of the intermediate alkyl radicals dictates the preferred site of hydrogen abstraction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. This stability order translates to a reactivity order of tertiary C-H bonds > secondary C-H bonds > primary C-H bonds libretexts.orgmasterorganicchemistry.comucr.eduuky.edumasterorganicchemistry.comlibretexts.orgyoutube.com.

This compound possesses:

One tertiary C-H bond (at C2).

Five secondary C-H bonds (at C3, C4, C5, C6).

Nine primary C-H bonds (three at C1, three on the C2-methyl group, and three at C7).

Consequently, radical halogenation of this compound is expected to favor substitution at the tertiary carbon. While chlorination is generally less selective than bromination, it still exhibits a preference for more substituted carbons. Bromination, in particular, shows very high selectivity for tertiary C-H bonds masterorganicchemistry.comuky.edumasterorganicchemistry.com. For instance, in the chlorination of 2-methylpropane (isobutane), which has a single tertiary hydrogen and nine primary hydrogens, the tertiary substitution product (2-chloro-2-methylpropane) is formed as the major product (around 65%) despite the statistical abundance of primary hydrogens libretexts.org.

The relative reactivity of different types of C-H bonds in radical halogenation is summarized below:

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| C-H Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

| Tertiary | ~5 | ~1600 |

| Secondary | ~3.5 | ~80 |

| Primary | 1 | 1 |

Note: These values are approximate and indicate the general trend in reactivity.

While radical halogenation can functionalize alkanes, it often leads to mixtures of isomeric products, especially under less controlled conditions. Over-halogenation can also occur, yielding di- or poly-halogenated products byjus.comlibretexts.org. For this compound, chlorination under UV irradiation can yield a mixture of chlorinated products, with substitution at the tertiary position being kinetically favored .

Oxidation Pathways Leading to Functionalized Products

The oxidation of alkanes like this compound can introduce oxygen-containing functional groups, transforming them into alcohols, aldehydes, ketones, or carboxylic acids academie-sciences.fr. These transformations can be achieved through various chemical and biological methods.

Catalytic Oxidation: Metal-catalyzed oxidation, often employing transition metal complexes, can activate molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) to oxidize alkanes academie-sciences.frorganic-chemistry.org. For instance, systems involving vanadium complexes with H₂O₂ and a co-catalyst like pyrazine-2-carboxylic acid have been shown to oxidize alkanes, including branched ones like this compound, yielding alcohols, aldehydes, ketones, and carboxylic acids academie-sciences.fr. Studies on the low-temperature oxidation of this compound have identified complex intermediates such as hydroperoxides (OHP) and ketohydroperoxides (KHP), indicating intricate reaction pathways involving multiple oxygen additions researchgate.netosti.gov. These processes are relevant to understanding combustion chemistry and the behavior of fuels.

Bacterial Oxidation: Certain microorganisms can metabolize hydrocarbons. For example, Pseudomonas aeruginosa has been observed to oxidize this compound, leading to the formation of a mixture of carboxylic acids, specifically 5-methylhexanoic acid and 2-methylhexanoic acid, by attacking methyl groups asm.org.

The types of functionalized products obtained from the oxidation of this compound depend significantly on the reagents, catalysts, and reaction conditions employed:

Table 2: Functionalization Pathways of this compound via Oxidation

| Pathway/Reagent | Primary Functionalized Products | Key Observations/Conditions | Source(s) |

| Catalytic Oxidation (e.g., O₂, H₂O₂/V catalyst) | Alcohols, Aldehydes, Ketones, Carboxylic Acids | General oxidation of branched alkanes; complex mixtures and intermediates (e.g., OHP, KHP) are possible. | academie-sciences.frresearchgate.netosti.gov |

| Bacterial Oxidation (Pseudomonas aeruginosa) | 5-methylhexanoic acid, 2-methylhexanoic acid | Oxidation occurs at methyl groups, leading to specific carboxylic acids. | asm.org |

| Low-Temperature Oxidation | Hydroperoxides (OHP), Ketohydroperoxides (KHP), Highly Oxidized Multifunctional Molecules (HOMs) | Complex intermediates formed, relevant to combustion chemistry and auto-ignition studies. | researchgate.netosti.gov |

These oxidation pathways demonstrate the potential to introduce oxygen-containing functional groups into the this compound structure, creating derivatives with altered chemical properties and potential applications.

Reaction Kinetics and Mechanistic Studies of 2 Methylhexane

Combustion Chemistry and Ignition Dynamics

The ignition dynamics of 2-methylhexane (B165397) are complex, influenced by its molecular structure and the prevailing temperature and pressure conditions. Studies have revealed that branched alkanes like this compound exhibit distinct combustion behaviors compared to their straight-chain counterparts kaust.edu.sapnas.orgosti.govosti.gov.

Development of Detailed Chemical Kinetic Combustion Models

The development of comprehensive chemical kinetic models for this compound is an ongoing effort, aiming to capture its reactivity across a wide range of conditions, from high-temperature rapid combustion to low-temperature auto-oxidation acs.orgkaust.edu.saresearchgate.netosti.govuniversityofgalway.ie. These models incorporate elementary reactions, thermodynamic data, and rate constants derived from both theoretical calculations and experimental measurements.

At high temperatures, the primary initiating step in the combustion of this compound involves H-atom abstraction from the fuel molecule by reactive species like oxygen. As temperatures increase further, unimolecular decomposition of fuel radicals becomes increasingly significant osti.govosti.gov. Westbrook et al. have contributed to high-temperature models for heptane (B126788) isomers, including this compound, indicating that it ignites similarly rapidly to n-heptane under certain high-temperature conditions osti.govosti.gov.

Low-temperature combustion chemistry is characterized by complex reaction networks, including the formation of hydroperoxides and their subsequent decomposition, which can lead to chain branching. The classical reaction scheme involves the addition of molecular oxygen (O₂) to fuel radicals (R) and hydroperoxy alkyl radicals (QOOH) osti.gov.

Table 1: Key Low-Temperature Oxidation Pathways in this compound

| Pathway Type | Description | Impact on Combustion | Key Intermediates Involved | References |

| Classical O₂ Addition | Sequential addition of O₂ to fuel radicals (R) and hydroperoxy alkyl radicals (QOOH). | Foundation of low-temperature oxidation mechanisms. | R, QOOH | osti.gov |

| OOQOOH Isomerization | Alternative isomerization of hydroperoxy alkylperoxy radicals (OOQOOH) to dihydroperoxy alkyl radicals (P(OOH)₂). | Can lead to different product distributions and influence subsequent reactions. | OOQOOH, P(OOH)₂ | kaust.edu.saosti.gov |

| Third O₂ Addition | Addition of a third O₂ molecule to OOQOOH radicals, forming highly oxygenated multifunctional (HOM) molecules. | Significantly promotes auto-ignition at low temperatures; acts as an additional radical chain-branching pathway. | OOQOOH, C₇H₁₄O₅, C₇H₁₂O₄ | pnas.orgosti.govescholarship.org |

| Ketohydroperoxide (KHP) Reactions | Decomposition of ketohydroperoxides, often formed from isomerization pathways, releasing OH radicals. | Key chain-branching step in low-temperature oxidation. | KHP | researchgate.net |

Thermodynamic Data and Rate Rule Optimizations from Quantum Calculations

Accurate thermochemical data and reaction rate rules are fundamental to the fidelity of kinetic models. Studies on this compound have focused on updating these parameters using advanced quantum chemical calculations, such as the CBS-QB3 method, and incorporating newly available experimental data acs.orgosti.govuniversityofgalway.ieacs.orgresearchgate.netacs.org. These calculations provide insights into reaction energies, transition states, and molecular properties, which are then used to derive or optimize rate rules for various reaction classes acs.orgacs.org. Furthermore, the optimization of thermochemical properties, such as enthalpies of formation, within their uncertainty limits, has been shown to significantly improve the predictive capabilities of kinetic models, particularly in complex regimes like the NTC region researchgate.net.

Experimental Validation of Kinetic Models

The accuracy of detailed chemical kinetic models for this compound is rigorously tested against experimental data obtained from various combustion devices. Ignition delay times are commonly measured using shock tubes and rapid compression machines (RCMs) under different pressure and temperature conditions acs.orgkaust.edu.saosti.govuniversityofgalway.ieosti.govscispace.com. Additionally, species concentration profiles are analyzed using jet-stirred reactors (JSRs) coupled with advanced mass spectrometry techniques kaust.edu.saresearchgate.netresearchgate.netresearchgate.netosti.gov. Discrepancies between model predictions and experimental results often necessitate further refinement of rate constants and reaction mechanisms, highlighting the iterative process of kinetic model development acs.orguniversityofgalway.ie. For instance, studies have validated models against shock tube data from KAUST and RCM data from NUI Galway, leading to improved agreement across various operating conditions universityofgalway.ie.

Compound List:

this compound

Catalytic Cracking Mechanisms

Identification of Kinetically Significant Steps

Initiation Reactions

Initiation reactions are fundamental to the catalytic cycle, marking the initial activation of the hydrocarbon molecule. For this compound, initiation typically occurs through protolysis on Brønsted acid sites of the catalyst capes.gov.brresearchgate.netcapes.gov.brosti.gov. This process involves the protonation of the alkane, leading to the formation of a carbocation intermediate. Studies indicate that these initiation steps are kinetically significant, particularly at low reactant conversions and higher temperatures capes.gov.br. For larger molecules like this compound, initiation steps often exhibit a greater degree of rate control compared to smaller alkanes, and their importance can dominate the entire conversion range at elevated temperatures capes.gov.br. Protolytic cracking, a key initiation pathway, becomes increasingly dominant at higher reaction temperatures capes.gov.brosti.gov.

Hydride Transfer Processes

Hydride transfer reactions play a critical role in the mechanistic pathways of alkane conversion, facilitating the propagation of carbocation chains and the formation of various isomers. These processes involve the transfer of a hydride ion (H⁻) between hydrocarbon species, typically from an alkane to a carbocation, or vice versa, leading to the formation of new carbocations and alkanes researchgate.netwikipedia.orgresearchgate.net. In the context of this compound conversion, hydride transfer contributes to the isomerization process by enabling skeletal rearrangements . The kinetic significance of hydride transfer steps becomes more pronounced at higher conversions and lower temperatures, contrasting with the dominance of initiation steps under different conditions capes.gov.br. For instance, hydride abstraction by existing carbocations can lead to the formation of paraffinic skeletal isomers found in the primary products researchgate.netcapes.gov.br.

Influence of Catalyst Acid Strength and Steam Treatment

The performance of catalysts, particularly zeolites, in the conversion of this compound is profoundly influenced by their acid properties and structural modifications.

Catalyst Acid Strength: The strength and distribution of acid sites on a catalyst are paramount in determining its activity and selectivity for alkane isomerization and cracking liverpool.ac.uknih.gov. Stronger acid sites generally lead to higher turnover rates for both isomerization and beta-scission reactions, as they more effectively stabilize the transition states involved in these processes berkeley.eduliverpool.ac.uk. For instance, in the isomerization of n-hexane, catalyst activity has been shown to increase with increasing acid strength, as measured by the enthalpy of ammonia (B1221849) adsorption (ΔHNH3) liverpool.ac.uk. However, excessively strong acid sites can also promote secondary reactions such as cracking, potentially reducing the yield of desired isomers nih.govscielo.br.

| Catalyst Condition | Effect on Acid Strength | Effect on Turnover Frequency | Effect on Olefin Selectivity |

| Mild Steaming | Variable (can increase) | Can increase | Variable |

| Severe Steaming | Decreases | Decreases | Increases |

Carbocation Intermediate Formation and Rearrangements

The catalytic transformation of this compound proceeds via carbocation intermediates, which are formed through protonation of the alkane on acidic sites osti.gov. These carbocations are highly reactive and undergo various transformations, including skeletal rearrangements and beta-scission.

Carbocation Formation: The initial protonation of this compound generates a secondary carbocation. However, due to the inherent instability of secondary carbocations compared to tertiary ones, rapid rearrangements occur to form more stable species core.ac.ukscielo.br.

Carbocation Rearrangements: These rearrangements are critical for the isomerization of this compound. They primarily involve:

Hydride Shifts: A hydrogen atom (as a hydride ion, H⁻) migrates from a neighboring carbon atom to the positively charged carbon, relocating the positive charge to a different position on the carbon skeleton researchgate.netbeilstein-journals.org. This often leads to the formation of more stable tertiary carbocations from secondary ones.

Alkyl Shifts (e.g., Methyl Shifts): Similar to hydride shifts, alkyl groups can migrate to the carbocationic center, reorganizing the carbon skeleton to achieve greater stability beilstein-journals.orgcore.ac.uk.

These rearrangements are driven by the thermodynamic preference for more branched and tertiary carbocations. The stability order of carbocations is generally tertiary > secondary > primary core.ac.ukscielo.brberkeley.edu. The specific pathways and rates of these rearrangements are influenced by the catalyst's acid strength and the steric environment within its pores berkeley.edu.

| Type of Rearrangement | Description | Driving Force |

| Hydride Shift | Migration of H⁻ from a neighboring carbon to the carbocationic center. | Formation of more stable carbocations (e.g., tertiary). |

| Alkyl Shift | Migration of an alkyl group (e.g., methyl) to the carbocationic center. | Formation of more stable carbocations. |

| Cyclization/Ring Opening | Formation or opening of cyclic intermediates, often involving protonated cyclopropane (B1198618) structures researchgate.netbeilstein-journals.org. | Relief of ring strain or formation of more stable ions. |

Alkane Isomerization and Fragmentation

The processes of isomerization and fragmentation are interconnected in the catalytic conversion of this compound, often occurring concurrently or sequentially depending on reaction conditions and catalyst properties.

Alkane Isomerization: Isomerization refers to the rearrangement of the carbon skeleton of an alkane to form branched isomers. For this compound, this involves transformations that might lead to other heptane isomers. This process is fundamental to catalytic reforming, where linear alkanes are converted to isoparaffins to increase the octane (B31449) number of gasoline wikipedia.org. The mechanism typically involves carbocation intermediates formed via protonation, followed by skeletal rearrangements driven by the formation of more stable carbocations, and subsequent deprotonation or hydride transfer core.ac.ukwikipedia.orgresearchgate.net. The efficiency of isomerization is highly dependent on catalyst acidity and the presence of bifunctional sites (metal and acid) liverpool.ac.uknih.govresearchgate.net.

Alkane Fragmentation (Cracking): Fragmentation, or cracking, involves the breaking of C-C bonds within the alkane molecule to produce smaller hydrocarbons. This is a primary goal in catalytic cracking processes. For this compound, fragmentation pathways, such as beta-scission, lead to the formation of lighter alkanes and olefins researchgate.netcapes.gov.brosti.govosti.gov. Cracking reactions are often catalyzed by strong acid sites and can be favored at higher temperatures capes.gov.brosti.gov.

The interplay between isomerization and fragmentation is complex. While isomerization aims to produce higher-octane branched alkanes, excessive cracking leads to the loss of valuable carbon chains. Catalyst design and operating conditions are optimized to favor isomerization over cracking, although some degree of fragmentation is often unavoidable core.ac.uknih.gov.

Kinetics of this compound Protolytic Cracking on USY Zeolite:

| Temperature (°C) | Protolysis Contribution to Total Conversion (%) |

| 400 | 67 |

| 450 | 83 |

| 500 | 94 |

The average activation energy for the protolytic cracking of this compound on USY zeolite has been determined to be approximately 159 kJ/mol capes.gov.brosti.gov. This value provides a critical parameter for understanding the temperature dependence of this specific reaction pathway.

Advanced Analytical Methodologies for 2 Methylhexane Research

Mass Spectrometry for Fragmentation Pattern Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. For 2-methylhexane (B165397), Electron Ionization (EI) is a common ionization technique.

Molecular Ion: this compound has a molecular weight of approximately 100.2 g/mol thermofisher.comavantorsciences.comlookchem.com. Under EI conditions, the molecular ion peak ([M]⁺) at m/z = 100 is often observed, though it is typically weak or absent in branched alkanes due to their propensity to fragment readily jove.comic.ac.ukntu.edu.sg.

Fragmentation Pathways: Branched alkanes preferentially fragment at the carbon-carbon bonds adjacent to the branching point, leading to the formation of more stable secondary or tertiary carbocations jove.comic.ac.ukntu.edu.sg. This fragmentation pattern is key to distinguishing this compound from its isomers. Common fragmentation pathways involve the cleavage of C-C bonds, leading to a series of alkyl cations.

Loss of a methyl radical (CH₃•) from the molecular ion yields a fragment ion at m/z = 85 (C₆H₁₃⁺).

Loss of an ethyl radical (C₂H₅•) yields a fragment ion at m/z = 71 (C₅H₁₁⁺).

Cleavage of the bond between C2 and C3, with loss of a propyl radical (C₃H₇•), results in a fragment ion at m/z = 57 (C₄H₉⁺), which is often a significant peak.

The most abundant fragment ion (base peak) in the mass spectrum of this compound is typically observed at m/z = 43, corresponding to the propyl cation (C₃H₇⁺) brainly.comdocbrown.info. This fragment can arise from the cleavage of the longer chain from the branched carbon.

Table 3: Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Fragment Ion | Proposed Structure | Relative Intensity (approx.) |

| 100 | [M]⁺ | C₇H₁₆⁺ | Weak |

| 85 | [M-CH₃]⁺ | C₆H₁₃⁺ | Moderate |

| 71 | [M-C₂H₅]⁺ | C₅H₁₁⁺ | Moderate |

| 57 | [M-C₃H₇]⁺ | C₄H₉⁺ | Moderate/Strong |

| 43 | [C₃H₇]⁺ | Propyl cation | Base Peak (100%) |

The characteristic fragmentation pattern, particularly the intense peak at m/z = 43 and the relative abundances of other fragments, provides a distinctive fingerprint for the identification of this compound using GC-MS.

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Approximate Chemical Shift (ppm) | PubChem ID nih.gov |

| C1 (Terminal CH₃) | 14.18 | 14.18 |

| C6 (CH₃ on C2) | 22.71 | 22.71 |

| C2 (CH) | 38.96 | 38.96 |

| C3 (CH₂ adjacent to CH) | 23.14 | 23.14 |

| C4 (CH₂ further from branch) | 29.88 | 29.88 |

| C5 (CH₂ adjacent to C4) | 28.15 | 28.15 |

Note: The two methyl groups attached to C2 are chemically equivalent, contributing to a single signal in the ¹³C NMR spectrum.

Compound Name List

this compound

Theoretical and Computational Chemistry of 2 Methylhexane

Quantum Chemical Calculations

Quantum chemical methods provide a fundamental approach to understanding molecular properties from first principles.

Ab Initio and Density Functional Theory (DFT) for Molecular Structures and Energies

Ab initio and Density Functional Theory (DFT) calculations are widely used to determine the equilibrium molecular structures and energies of chemical compounds like 2-methylhexane (B165397). These methods solve the Schrödinger equation (or approximations thereof) to predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, these calculations can establish the most stable conformers and provide accurate energy profiles, which are crucial for subsequent thermodynamic and kinetic analyses. For instance, DFT calculations, such as those using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to optimize molecular structures and calculate vibrational frequencies, contributing to the determination of thermodynamic properties like entropy researchgate.netresearchgate.netuconn.eduacs.org. These studies also explore conformational analysis and internal rotation barriers, providing detailed insights into the molecule's flexibility and stability.

Calculation of Thermodynamic Group Values and Reaction Rate Rules

Group contribution methods, which rely on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups, are extensively used for thermochemical property prediction. For this compound, updated thermodynamic data and kinetic reaction mechanisms often incorporate group values and rate rules derived from quantum calculations and experimental data acs.orgosti.govkaust.edu.sauniversityofgalway.ie. These methods are vital for building comprehensive chemical kinetic models for combustion. For example, the Benson group additivity method is a well-established approach for calculating thermochemistry properties by summing contributions from constituent groups, though it may require corrections for specific interactions like gauche effects kaust.edu.sa. Recent work has focused on refining these group values and developing new parameters to achieve "chemical accuracy" (within 1 kcal/mol or 4.2 kJ/mol) for enthalpies of formation, particularly for branched alkanes where steric and electronic effects can deviate from simple additivity mdpi.commdpi.com. Rate rules, which define the parameters for chemical reaction rates, are also refined using quantum chemical calculations and are essential for kinetic modeling acs.orgkaust.edu.saacs.orgacs.org.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer powerful tools to study the dynamic behavior and interactions of this compound in various environments.

Kinetic Modeling of Complex Reaction Systems (e.g., Combustion)

The combustion of this compound, as a representative branched alkane, is studied through detailed kinetic modeling. These models aim to accurately predict ignition delay times, flame speeds, and product distributions by incorporating a comprehensive set of elementary reactions and their associated rate constants. Research has focused on updating existing kinetic models for this compound by incorporating new thermodynamic data and refined rate rules derived from quantum chemical calculations and experimental measurements acs.orgosti.govkaust.edu.sauniversityofgalway.ieosti.gov. Studies have investigated the role of specific reaction pathways, such as third O₂ addition reactions, in promoting low-temperature auto-ignition of this compound osti.govkaust.edu.saosti.gov. Kinetic models for this compound oxidation have been validated against experimental data from shock tubes and rapid compression machines, demonstrating the importance of accurate rate constant modifications for improving predictive capabilities acs.orguniversityofgalway.ie. The development of skeletal mechanisms, which are more computationally tractable, is also a key area for integrating into computational fluid dynamics (CFD) simulations of combustion researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations allow for the study of molecular motion and interactions over time, providing insights into transport properties and conformational dynamics.

The diffusion of this compound within microporous materials, such as zeolites, is a critical area of investigation for applications in catalysis and separation. Molecular dynamics (MD) and kinetic Monte Carlo (KMC) simulations are employed to determine self- and transport-diffusivities capes.gov.bracs.orgacs.orgbuct.edu.cnrsc.orgntnu.noresearchgate.net. These simulations reveal that the diffusion of this compound in these materials is anisotropic and highly dependent on the loading (occupancy) of the pores capes.gov.brrsc.org. The degree of anisotropy has been observed to decrease with increasing loading, attributed to correlation effects capes.gov.brrsc.org. Studies have also explored the relationship between self-diffusivity, jump (collective) diffusivity, and transport-diffusivity, noting that correlation effects influence self-diffusivity but not transport-diffusivity in a predictable manner acs.org. The boundary-driven non-equilibrium molecular dynamics (BD-NEMD) method offers a strategy to directly calculate transport diffusivities by inducing a flux through a porous medium under a density gradient acs.orgscispace.com. These simulations are crucial for understanding how molecular structure and pore geometry influence transport phenomena in confined environments ntnu.noresearchgate.netqucosa.de.

Compound Name List

this compound

n-Heptane

Isoheptane

Ethylisobutylmethane

Hexane

n-Hexane

3-Methylhexane

2-Methylheptane

3-Methylheptane

2,5-Dimethylhexane

n-Octane

2,3-Dimethylpentane

2,2,3-Trimethylbutane

2,3-Dimethylpentane

2-Methylpentane

3-Methylpentane

n-Pentane

n-Butane

Iso-butane

Ethane

Propene

Iso-butene

Acetylene

Ethene

Benzene

Carbon Dioxide (CO₂)

Nitrogen (N₂)

Argon (Ar)

Methanol

Water

Advanced Applications and Role in Fundamental Chemical Studies

Role in Petrochemical and Refining Process Research

Catalytic Naphtha Reforming and Hydroisomerization Processes

2-Methylhexane (B165397) plays a significant role in catalytic naphtha reforming and hydroisomerization processes, primarily aimed at improving the octane (B31449) number of gasoline components. In these processes, branched alkanes like this compound are favored over their linear counterparts due to their higher octane ratings. While this compound itself has a relatively low octane number (RON = 42, MON = 46), its presence signifies a substantial increase compared to n-heptane (RON = 0, MON = 0) and represents a considerable octane improvement with minimal loss of liquid yield taylorandfrancis.com.

Hydroisomerization catalysts, often containing platinum, facilitate the rearrangement of linear alkanes into branched isomers. Research into molybdenum oxide (MoO3) catalysts has shown that during the hydroisomerization of C7 hydrocarbons, this compound can be hydrocracked into smaller fragments. For instance, studies indicate that the hydroisomerization of this compound yields C4, C3, and C2 products in a mole ratio of approximately 1:0.6:0.006, with C4 primarily consisting of isobutane (B21531) and n-butane capes.gov.brresearchgate.net. This cracking behavior is a crucial consideration in optimizing catalyst performance and process conditions to maximize the desired branched isomers and minimize unwanted fragmentation.

Contributions to Environmental Chemistry

Hydrocarbon Behavior in Atmospheric Chemistry and Pollution Control

As a volatile organic compound (VOC), this compound contributes to atmospheric chemistry. In the ambient atmosphere, it is expected to exist predominantly as a vapor. Its degradation in the atmosphere primarily occurs through reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 2.9 days nih.gov. While not as reactive as some other VOCs, this compound can participate in photochemical reactions that contribute to the formation of ground-level ozone and secondary aerosols, particularly in polluted urban environments aloki.hu. Studies evaluating VOCs in various regions have identified this compound as a component with significant photochemical reactivity, influencing ozone generation potential aloki.hucopernicus.org.

Partitioning Studies in Environmental Media (e.g., Air-Water Interfaces)

The partitioning behavior of this compound between environmental compartments is governed by its physical-chemical properties. It is characterized by a low Henry's Law constant, indicating a tendency to volatilize from water into the air. Conversely, compounds with high Henry's Law constants partition more readily into the soil air from mobile water taylorandfrancis.com. While specific quantitative data for this compound's Henry's Law constant (HLC) and octanol-water partition coefficient (Kow) are not directly detailed in the provided snippets, these parameters are crucial for modeling its environmental fate and transport. Such coefficients are essential for understanding its distribution between air, water, and soil, influencing its persistence and potential for exposure epa.govnih.gov.

Biotransformation Pathways by Microorganisms for Remediation Strategies

Microorganisms can metabolize this compound, offering potential for bioremediation strategies. Certain bacterial strains, particularly those within the Pseudomonas genus, have demonstrated the capacity to oxidize this compound, with subsequent metabolism of related fatty acids researchgate.net. Studies on gasoline hydrocarbon degradation by Mycobacterium strains have shown that iso-alkanes, including 2-methylalkanes, can be degraded. For instance, hydrocarbons with 5 to 8 carbon atoms in the main chain, such as this compound, were completely degraded by specific Mycobacterium strains nih.govasm.org.

Research into methanogenic biodegradation of iso-alkanes in oil sands tailings ponds has revealed that microbial communities can degrade this compound, albeit at varying rates and efficiencies depending on the specific microbial consortia and environmental conditions. In some cases, this compound was observed to be degraded, contributing to methane (B114726) production nih.govresearchgate.net. The pathways often involve initial oxidation of the alkane chain, leading to the formation of more readily metabolizable intermediates.

Utilization in Materials Science and Catalysis

Solvent Properties in Specific Chemical Synthesis and Materials Processing

This compound serves as a solvent in various industrial applications, including chemical synthesis and materials processing. Its properties, such as insolubility in water but miscibility with most organic solvents, make it suitable for specific reactions and extraction processes ontosight.ai. While not as commonly highlighted as a primary solvent compared to other alkanes, its presence in commercial heptane (B126788) mixtures means it is often utilized indirectly. Its solvent characteristics are influenced by its molecular structure, contributing to its solubility parameters for different solutes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.